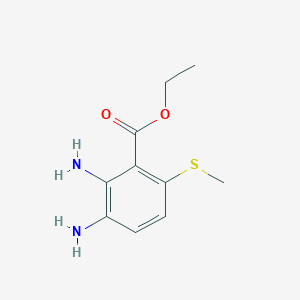

Ethyl 2,3-diamino-6-(methylthio)benzoate

Description

Contextualization of Aminobenzoate and Methylthiobenzoate Derivatives in Organic Synthesis and Chemical Biology Research

Aminobenzoate derivatives are widely recognized for their role as precursors in the synthesis of a multitude of heterocyclic compounds and as scaffolds in medicinal chemistry. The amino group provides a nucleophilic center that can participate in a variety of chemical transformations, including cyclization reactions to form fused ring systems. researchgate.net For instance, ortho-aminobenzoates are common starting materials for the synthesis of quinolines and other nitrogen-containing heterocycles. researchgate.net

Similarly, methylthiobenzoate derivatives have garnered attention for their unique chemical reactivity and potential biological activities. The methylthio group can be readily oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and biological interactions of the parent molecule. These derivatives are also explored as intermediates in the synthesis of complex organic molecules.

Rationale for Focused Academic Investigation of Ethyl 2,3-diamino-6-(methylthio)benzoate

The specific substitution pattern of this compound, featuring two adjacent amino groups and a methylthio group, suggests a strong rationale for its investigation as a precursor for complex heterocyclic systems. The vicinal diamino functionality is a key structural motif for the construction of various fused heterocycles, such as benzodiazepines and quinoxalines. The presence of the methylthio group offers an additional site for chemical modification, potentially influencing the biological activity or material properties of the resulting compounds.

Overview of Key Research Areas Pertaining to this compound

Given its structural attributes, research involving this compound is likely to be concentrated in the following areas:

Heterocyclic Synthesis: The primary application of this compound is anticipated to be as a key intermediate in the synthesis of novel heterocyclic frameworks. The adjacent amino groups can react with a variety of dielectrophiles to form fused five-, six-, or seven-membered rings. For example, the reaction of 2,3-diaminobenzoates with dicarbonyl compounds is a well-established method for the synthesis of quinoxalines.

Medicinal Chemistry: Many heterocyclic compounds derived from substituted aminobenzoates exhibit a wide range of biological activities. Therefore, it is plausible that derivatives of this compound are being explored for their potential as therapeutic agents. The specific substitution pattern could lead to compounds with unique interactions with biological targets.

Materials Science: Aromatic diamines are often used as monomers in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. The specific structure of this compound could be investigated for the development of new materials with tailored thermal, electronic, or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-diamino-6-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMLCUJUAQTLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738356 | |

| Record name | Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921222-14-2 | |

| Record name | Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,3 Diamino 6 Methylthio Benzoate and Its Analogues

Retrosynthetic Analysis of Ethyl 2,3-diamino-6-(methylthio)benzoate

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic routes. The primary disconnections involve the formation of the ester and the introduction of the two amino groups.

A logical retrosynthetic pathway would commence with the disconnection of the ester bond, leading back to the corresponding carboxylic acid, 2,3-diamino-6-(methylthio)benzoic acid, and ethanol (B145695). This is a standard transformation, typically achieved via Fischer esterification.

Further disconnection of the two amino groups from the aromatic ring is a critical step. A common and reliable method for introducing amino groups is through the reduction of nitro groups. This leads to a dinitro-substituted precursor, namely ethyl 2,3-dinitro-6-(methylthio)benzoate. The synthesis of this dinitro compound would likely proceed from a simpler starting material, such as a substituted toluene (B28343) or benzoic acid, through a series of nitration, halogenation, nucleophilic substitution (to introduce the methylthio group), and oxidation/esterification steps.

An alternative disconnection could involve the direct amination of a pre-functionalized aromatic ring. However, controlling the regioselectivity of direct amination to achieve the desired 2,3-diamino substitution pattern can be challenging.

Therefore, the most probable synthetic strategy involves the initial construction of a suitably substituted nitroaromatic precursor, followed by esterification and subsequent reduction of the nitro groups to yield the final product.

Classical and Contemporary Approaches to Ester Formation in Substituted Benzoate (B1203000) Synthesis

The formation of the ethyl ester group is a fundamental transformation in the synthesis of the target molecule. Various methods can be employed, ranging from classical acid-catalyzed reactions to milder, more contemporary approaches.

The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. rsc.orgmasterorganicchemistry.com This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.comusm.my For substituted benzoic acids, including those with electron-donating or withdrawing groups, this method is generally effective. epa.gov

Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have emerged as a more environmentally benign alternative to mineral acids. epa.govijstr.org These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure. ijstr.org Studies have shown that phosphoric acid-modified montmorillonite K-10 clay can efficiently catalyze the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org

Table 1: Comparison of Catalysts for Acid-Catalyzed Esterification

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Sulfuric Acid | High catalytic activity, low cost. | Corrosive, difficult to remove from product, generates acidic waste. |

| Hydrogen Chloride | Effective for aromatic esters. chemguide.co.uk | Gaseous, can be difficult to handle. |

| Solid Acid Catalysts | Reusable, environmentally friendly, easy separation. ijstr.org | May have lower activity than mineral acids, potential for leaching. |

While acid-catalyzed esterification is robust, certain substrates may be sensitive to strong acidic conditions. In such cases, alternative methods are employed. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under mild, neutral conditions. rsc.org This method is particularly useful for acid-sensitive molecules. rsc.org

Another approach involves the use of aromatic carboxylic anhydrides as dehydrating condensation reagents. tcichemicals.com For example, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a nucleophilic catalyst can facilitate the esterification of acid-sensitive carboxylic acids. tcichemicals.com These methods offer greater functional group tolerance compared to traditional Fischer esterification.

Strategies for Introducing Amino Functional Groups on the Aromatic Ring

The introduction of the two adjacent amino groups onto the benzene (B151609) ring is a pivotal part of the synthesis. The most common strategies involve the reduction of nitroaromatic precursors or, less commonly for this substitution pattern, direct amination reactions.

The reduction of aromatic nitro compounds is a fundamental and widely used transformation for the synthesis of aromatic amines. researchgate.netnumberanalytics.com This method offers a high degree of control over the position of the resulting amino groups, as the nitro groups can be introduced with well-defined regioselectivity through electrophilic nitration.

A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation using transition metals such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support is a common and efficient method. researchgate.netprepchem.com This reaction is typically carried out under an atmosphere of hydrogen gas. For instance, the synthesis of methyl 2,3-diaminobenzoate has been achieved through the hydrogenation of methyl 5-chloro-3-nitroanthranilate using palladium on carbon. prepchem.com Similarly, the reduction of a nitro group to an amine has been a key step in the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] nih.govnih.govdiazepin-2-ylamino)benzoate, utilizing H₂ over a Pd/C catalyst. mdpi.com

Chemical reduction methods provide an alternative to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid have been historically used. More modern and milder reducing systems include sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, which can selectively reduce nitro groups. jsynthchem.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. researchgate.net

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Room temperature to moderate heat and pressure | High yields, clean reaction, catalyst can be recycled. researchgate.net | Requires specialized equipment for handling hydrogen gas, potential for over-reduction. |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Reflux | Inexpensive, widely applicable. | Generates large amounts of metal waste, harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Pd/C | Avoids the use of gaseous hydrogen. | Can be slower than direct hydrogenation. |

| Sodium Borohydride System | NaBH₄/Ni(PPh₃)₄ | Room temperature | Mild conditions, good selectivity. jsynthchem.com | Stoichiometric amounts of reagents are often needed. |

Direct amination of C-H bonds on an aromatic ring represents a more atom-economical approach to the synthesis of aromatic amines. nih.gov These methods avoid the need for pre-installing a leaving group or a nitro group. Recent advances have focused on transition metal-catalyzed reactions. For example, palladium and copper complexes have been developed as catalysts for the direct amination of aryl halides with ammonia (B1221849) or amines. rsc.orgrsc.org

Photocatalysis has also emerged as a powerful tool for direct amination. For instance, a platinum-loaded titanium oxide photocatalyst can facilitate the direct amination of benzene and its derivatives using aqueous ammonia. nih.gov Furthermore, radical-mediated direct C-H amination of arenes with secondary amines has been achieved through the photolysis of N-chloroamines. whiterose.ac.uk

While these methods are promising, achieving the desired regioselectivity for the synthesis of a 2,3-diamino-substituted product remains a significant challenge. The directing effects of the existing substituents on the aromatic ring would need to be carefully considered and controlled. For the specific target molecule, the reduction of a dinitro precursor is likely the more reliable and established synthetic route.

Control of Regioselectivity in Diamination of Benzoate Systems

Achieving the specific 1,2,3-substitution pattern of the two amino groups and the ester function on the benzene ring requires careful control of regioselectivity. A common and effective strategy is the sequential introduction of nitrogen functionalities, typically by nitration followed by reduction. This approach allows for precise positioning of the amino groups, which is difficult to achieve through direct diamination methods.

A key synthetic intermediate in this process is often a 2-amino-3-nitrobenzoate derivative. The synthesis of this precursor can be initiated from materials like 3-nitrophthalic acid, which can be converted to 2-amino-3-nitrobenzoic acid through a Curtius rearrangement, followed by esterification. google.com An alternative route starts with 2-amino-3-methylbenzoic acid, which can be synthesized from 2-nitro-3-methylbenzoic acid via reduction, for instance, using Raney nickel as a catalyst. techemi.com

Once the 2-amino-3-nitrobenzoate precursor is obtained, the final step to achieve the 2,3-diamino configuration is the selective reduction of the nitro group. This transformation is commonly carried out using catalytic hydrogenation with reagents such as hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). youtube.com Other effective reducing agents that operate under mild conditions include metallic iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.com These methods are particularly valuable when other sensitive functional groups are present in the molecule. The reduction of a nitro group is a well-established method for the synthesis of anilines. youtube.comresearchgate.netmasterorganicchemistry.com

This stepwise approach, creating one amino group from a pre-existing nitro group ortho to another amino group, ensures the desired 2,3-diamino regiochemistry on the benzoate system.

Incorporation of the Methylthio Moiety into the Benzoate Scaffold

The introduction of a methylthio (-SMe) group onto the benzoate ring is a critical step in the synthesis of the target compound. This can be achieved through various thiolation and methylation techniques.

One established method for a related compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, involves reacting ethyl 4-aminobenzoate (B8803810) with tert-butyl hypochlorite (B82951) and dimethyl sulfide (B99878), which, after rearrangement, introduces a methylthiomethyl group. google.com While not a direct methylthiolation, this demonstrates a pathway to incorporate a sulfur-containing methyl group.

A more direct approach involves the introduction of a thiol (-SH) or thiocyanate (B1210189) (-SCN) group, followed by methylation. For instance, the Herz reaction, which treats an aniline (B41778) with sulfur monochloride, can produce an ortho-aminothiophenol. Subsequent methylation of the resulting thiol with a methylating agent like methyl iodide would yield the desired methylthio group.

Alternatively, thiocyanation of an aromatic amine using reagents like potassium thiocyanate and bromine can introduce a thiocyanate group. This group can then be converted to the corresponding thiol and subsequently methylated to afford the methylthio ether.

The synthesis of 2-unsubstituted benzothiazoles from o-iodoanilines with potassium sulfide (K₂S) and dimethyl sulfoxide (B87167) (DMSO) showcases a method where DMSO can act as a carbon source, which could be adapted for the introduction of a methyl group in a sulfur-containing compound. organic-chemistry.org

Rearrangement and cyclization reactions involving sulfur-containing intermediates can be powerful methods for constructing complex aromatic molecules. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides a route to form C-S bonds and has been utilized in the synthesis of N,N-disubstituted anilines from sulfonyl chlorides. acs.org This type of rearrangement could potentially be adapted to form the C-S bond in the target molecule.

The Pummerer reaction and its variants represent another class of useful rearrangements. An interrupted Pummerer reaction can generate a sulfonium (B1226848) salt from a sulfoxide, which can then undergo further transformations, including Smiles-like rearrangements, to introduce sulfur functionalities onto an aromatic ring. researchgate.net

Cyclization reactions are also relevant. For example, the synthesis of benzothiazoles from 2-aminothiophenols involves the formation of a C–S bond adjacent to an amino group on a benzene ring. organic-chemistry.org While the target molecule is not a heterocycle, the underlying principles of these cyclization reactions can inform strategies for the formation of the 6-(methylthio)aniline moiety. Research on the synthesis of quinolines from α-vinylanilines and α-diazo sulfonium salts also points to the versatile reactivity of sulfur-containing reagents in forming complex aromatic systems. acs.orgacs.org

Total Synthesis and Stepwise Construction of this compound

A plausible total synthesis of this compound would involve the sequential functionalization of a readily available aromatic starting material. The order of introduction of the substituents is crucial to ensure the correct regiochemistry.

A hypothetical synthetic route could commence with a precursor such as methyl 2-methyl-3-nitrobenzoate. google.com This compound can undergo bromination of the methyl group using N-bromosuccinimide (NBS) to form methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then suitable for nucleophilic substitution to introduce the methylthio group. The nitro group can subsequently be reduced to an amino group, and the second amino group can be introduced via a Hofmann or Curtius rearrangement of an adjacent carboxylic acid or amide functionality, which would need to be introduced in a prior step.

An alternative strategy could involve the early introduction of the sulfur functionality. For example, starting with a thiophenol derivative, sequential nitration, esterification, and reduction steps could be employed. The success of such a route would depend heavily on the directing effects of the substituents at each stage. The synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system offers a non-traditional approach to constructing the aniline core. acs.org

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies.

Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared and then used to generate a library of related compounds. For instance, an intermediate such as ethyl 2-amino-3-nitro-6-bromobenzoate could be synthesized. The bromo group could then be reacted with various sulfur nucleophiles to create a range of analogues with different thioether substituents. This strategy is highly valuable for medicinal chemistry and materials science, where the synthesis of multiple derivatives for structure-activity relationship (SAR) studies is required. acs.org The choice between these two strategies depends on the ultimate goal of the synthetic endeavor.

Data Tables

The following tables provide a summary of key synthetic intermediates and a comparison of the synthetic strategies discussed.

Table 1: Key Synthetic Intermediates

Table 2: Comparison of Synthetic Strategies

Catalytic Systems and Reaction Condition Optimization for this compound Synthesis

The synthesis of polysubstituted benzoates, such as this compound, requires precise control over regioselectivity and functional group tolerance. The optimization of catalytic systems and reaction conditions is paramount to achieving high yields and purity. This involves a careful selection of catalysts, solvents, and reaction parameters tailored to the specific bond formations required for the target molecule.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the complex architecture of substituted benzoates. rsc.org Palladium, copper, and rhodium-based catalytic systems are particularly prominent in facilitating the formation of carbon-heteroatom bonds, which are essential for introducing amino and thioether functionalities onto the benzoate ring. acs.org

Recent advancements have focused on direct C-H functionalization, which offers a more atom-economical route by avoiding the pre-functionalization of starting materials. rsc.org For instance, palladium-catalyzed C-H amination can be employed to introduce amino groups directly onto the aromatic ring. rsc.org Similarly, copper-catalyzed systems have proven effective for intramolecular C-H amination and C-S bond formation. acs.orgbeilstein-journals.org In the synthesis of related heterocyclic structures, palladium and copper co-catalytic systems have been used to achieve C-H functionalization and subsequent C-S bond formation, a strategy that could be adapted for the synthesis of thioether-substituted benzoates. acs.org

The choice of ligand, base, and additives is critical in these catalytic cycles. For example, in a palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides, the use of Pd(II), Cu(I), and Bu₄NBr was shown to be an effective catalytic system, highlighting the synergistic effects of co-catalysts and additives. acs.org The development of catalysts for these transformations continues to evolve, aiming for higher efficiency and broader substrate scope. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Building Blocks of Substituted Benzoates

| Catalyst System | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Pd(II) / Cu(I) / Bu₄NBr | C-H Functionalization / C-S Bond Formation | Synthesis of 2-substituted benzothiazoles | acs.org |

| Cu(OTf)₂ | One-pot Three-Component Reaction | Synthesis of isoindolinones from 2-formylbenzoate | rsc.org |

| Zr/Ti Solid Acid | Esterification | Synthesis of methyl benzoates from benzoic acids | mdpi.com |

The application of green chemistry principles to the synthesis of substituted benzoates aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijsdr.org Key strategies include the use of environmentally benign solvents, renewable starting materials, and catalysts that can be easily recovered and recycled. mdpi.com

Solid acid catalysts, such as titanium-zirconium solid acids, represent a greener alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. mdpi.com These solid catalysts are non-corrosive, reusable, and produce less wastewater during workup. mdpi.com Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction times and improve yields in esterification processes, such as the synthesis of butyl benzoate. ijsdr.org This method often leads to cleaner reactions with fewer byproducts compared to conventional heating. ijsdr.org

The replacement of hazardous solvents is a major focus in green chemistry. nih.gov Traditional dipolar aprotic solvents like DMF and NMP are being replaced with safer alternatives. nih.gov Methodologies are being developed to use mixtures of hydrogen-bond donor and acceptor solvents or more sustainable options like cyclopentanone. nih.gov Furthermore, performing reactions in aqueous media at room temperature, as demonstrated in the Schotten-Baumann synthesis of quinazolinyl benzoate, aligns with green chemistry goals by reducing reliance on volatile organic compounds. brazilianjournals.com.br

In transition metal-catalyzed reactions, solvent polarity plays a crucial role. For instance, in a highly enantioselective aza-Friedel−Crafts reaction, excellent enantioselectivity was achieved in nonpolar or low-polarity solvents like CH₂Cl₂, toluene, and MTBE, while a significant decrease was observed in a strong polar solvent like acetonitrile (B52724). acs.org The formation of diamino esters can also be influenced by the solvent; in a one-pot synthesis of α,β-differentiated diamino esters, acetonitrile and dichloromethane (B109758) were found to be the optimal solvents. beilstein-journals.org

Switchable-hydrophilicity solvents (SHS) offer an innovative approach to simplify product purification and solvent recycling. rsc.org These solvents, typically amines or diamines, can reversibly switch between hydrophobic and hydrophilic forms by the addition and removal of CO₂. rsc.org Using a diamine SHS could potentially lead to a more complete separation from a hydrophobic product compared to monoamine SHSs due to the formation of a more hydrophilic dicationic salt. rsc.org

Understanding reaction kinetics is essential for optimizing reaction conditions. The rate of formation of the desired product is dependent on factors such as reactant concentration, temperature, and catalyst loading. For example, in the oxidation of aldehydes to carboxylic acids, yields were found to be sensitive to reaction time, the amount of catalyst, and the concentration of the oxidant. mdpi.com Kinetic studies help in identifying the rate-determining step and minimizing the formation of side products, thereby maximizing the yield of the target diamino ester.

The synthesis of diamino esters often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy. kaist.ac.krrsc.org Catalytic asymmetric reactions provide an efficient means to produce enantiomerically enriched diamino acid derivatives, which are valuable building blocks in medicinal chemistry. rsc.org

The catalytic asymmetric direct Mannich reaction is a powerful method for the stereocontrolled synthesis of both syn- and anti-α,β-diamino acid derivatives. rsc.org This can be achieved using chiral organometallic or purely organic catalysts. rsc.org One-pot reactions that proceed with high stereoselectivity are particularly desirable. For example, an efficient one-pot synthesis of α,β-differentiated diamino esters from α,β-unsaturated esters proceeds with excellent stereo- and regioselectivity, yielding almost exclusively the anti-isomer. beilstein-journals.org This high degree of stereocontrol is attributed to the formation of an aziridine (B145994) intermediate followed by a complete geometry-controlled Sₙ2 nucleophilic attack. beilstein-journals.org

Another approach involves crystallization-induced diastereomer transformation (CIDT), a powerful stereoconvergent process. nih.gov In this method, a catalytic, asymmetric reaction can be directly linked to a same-pot crystallization process, where an initially formed mixture of diastereomers equilibrates in solution while the thermodynamically more stable diastereomer selectively crystallizes, driving the equilibrium to produce a single stereoisomer in high yield and purity. nih.gov The absolute and relative stereochemistry of the final products are typically confirmed by single-crystal X-ray diffraction analysis. nih.gov

Purification Methodologies for this compound and Intermediates

Purification is a critical step in any synthetic sequence to isolate the target compound from unreacted starting materials, catalysts, and byproducts. For a polysubstituted aromatic compound like this compound, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and assessing sample purity. niscpr.res.in For aromatic amines, silica (B1680970) gel G plates are commonly used as the stationary phase. niscpr.res.in A variety of mobile phases, with polarity adjusted based on the specific compounds, can be employed. For example, a mixture of benzene and ethyl acetate (B1210297) has been used to develop plates for separating aromatic amines. oup.com Visualization can be achieved under UV light or by using specific staining reagents that react with the amine functional groups. niscpr.res.in

Column Chromatography: This is the most common method for purifying compounds on a preparative scale. Silica gel is a frequently used stationary phase for the separation of moderately polar compounds like substituted benzoates. acs.org The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column. For example, a mixture of ethyl acetate and hexane (B92381) is a common eluent system. mdpi.com The components of the mixture travel down the column at different rates, allowing for their separate collection. In one procedure for a related compound, purification by silica gel column chromatography with petroleum ether/CH₂Cl₂ was used to isolate the desired product. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to standard column chromatography and is used for both analytical and preparative-scale purification. oup.com For the separation of aromatic amines, normal-phase chromatography on a cyanopropyl-bonded phase column has been successful. oup.com An isopropanol-hexane mixture can serve as the mobile phase, with the concentration of the more polar isopropanol (B130326) being a critical parameter for achieving good separation. oup.com Detection is typically performed using a UV detector at a wavelength where the aromatic compounds absorb, such as 254 nm. oup.com

Table 2: Chromatographic Methods for Purification of Aromatic Amines and Benzoates

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel G | Benzene:Ethyl Acetate (80:20) | Reaction monitoring, purity check | oup.com |

| Column Chromatography | Silica Gel | Ethyl Acetate in Hexane (40%) | Preparative purification of intermediates | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Cyanopropyl-bonded phase | Isopropanol:Hexane (14:86) | Analytical separation of isomers | oup.com |

Recrystallization and Precipitation Methods

The purification of the target compound, this compound, and its structural analogues is a critical step to ensure high purity of the final product. Recrystallization and precipitation are common techniques employed to remove impurities that may have formed during the synthesis. The choice of solvent and the specific conditions of the purification process are paramount for achieving a high yield of the purified compound.

Detailed research findings on the recrystallization and precipitation of closely related aminobenzoate derivatives provide valuable insight into the methods applicable to this compound. For instance, the purification of a structurally similar compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, involves recrystallization from absolute ethanol. orgsyn.org In this procedure, the crude solid is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified product crystallizes out of the solution, leaving impurities behind in the mother liquor. A second crop of crystals can often be obtained by concentrating the mother liquor. orgsyn.org

For a related diamino compound, Ethyl 2,3-diaminobenzoate, recrystallization is effectively carried out using a mixture of ethanol and water. The use of a solvent-antisolvent system like ethanol/water allows for fine-tuning of the solubility of the compound, promoting the formation of well-defined crystals.

In broader contexts of substituted aminobenzoate synthesis, various organic solvents are utilized for purification. Following the synthesis of certain benzo[e] orgsyn.orgmdpi.comdiazepine derivatives from amino esters, purification is often achieved through column chromatography using a mixture of ethyl acetate and hexane, followed by concentration of the organic layer. mdpi.com While not a recrystallization or precipitation method, this highlights the use of common organic solvents in the purification of related structures. In the synthesis of m-aminobenzoic acid, a spherical crystal form can be obtained by dissolving the crude product in an alcohol solvent such as methanol, ethanol, or isopropanol at an elevated temperature and then cooling it to induce crystallization. google.com

The following table summarizes the recrystallization and purification methods found in the literature for compounds analogous to this compound.

| Compound | Purification Method | Solvents/Reagents | Key Conditions |

| Ethyl 4-amino-3-(methylthiomethyl)benzoate | Recrystallization | Absolute ethanol | Dissolve in hot solvent, cool to crystallize. orgsyn.org |

| Ethyl 2,3-diaminobenzoate | Recrystallization | Ethanol/water mixture | N/A |

| Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e] orgsyn.orgmdpi.comdiazepin-2-ylamino)benzoate | Column Chromatography | 40% Ethyl acetate in hexane | Elution from silica gel column. mdpi.com |

| m-Aminobenzoic acid | Crystallization | Isopropanol | Dissolve at 60°C, cool to 10°C with stirring. google.com |

| Ethyl 4-amino-3-methylbenzoate | Recrystallization | Dichloromethane, Ethanol | The crude solid is dissolved in dichloromethane, dried, and then recrystallized from ethanol. orgsyn.org |

These examples demonstrate that alcoholic solvents, particularly ethanol, are frequently employed for the recrystallization of aminobenzoate esters. The choice between a single solvent or a binary solvent system depends on the specific solubility characteristics of the compound and the impurities present. For this compound, a systematic approach would involve screening various solvents, starting with ethanol and considering mixtures with water or other co-solvents to optimize the yield and purity of the final product.

Chemical Reactivity and Derivatization Strategies of Ethyl 2,3 Diamino 6 Methylthio Benzoate

Reactivity of the Aromatic Amino Groups in Ethyl 2,3-diamino-6-(methylthio)benzoate

The presence of two amino groups on the aromatic ring significantly enhances its nucleophilicity, making them primary sites for chemical modification. Their reactivity is central to the synthesis of a wide array of derivatives.

Acylation and Alkylation Reactions for Amine Protection and Functionalization

The amino groups of this compound readily undergo acylation and alkylation. These reactions are fundamental for protecting the amines during subsequent transformations or for introducing new functional groups to modulate the molecule's properties. For instance, acylation with acid chlorides or anhydrides can be employed to form amides. This strategy is a common preliminary step in more complex synthetic sequences, preventing unwanted side reactions of the highly reactive amino groups.

Alkylation, on the other hand, introduces alkyl substituents onto the nitrogen atoms. The conditions for these reactions can be controlled to achieve mono- or di-alkylation, providing a pathway to a diverse set of N-substituted derivatives.

Electrophilic Aromatic Substitution Reactions of the Aminobenzoate Core

The two amino groups and the methylthio group are ortho-, para-directing and activating substituents for electrophilic aromatic substitution. masterorganicchemistry.com Conversely, the ethyl ester group is a deactivating, meta-directing group. The interplay of these directing effects governs the regioselectivity of substitution reactions on the aminobenzoate core.

Given the positions of the existing substituents, electrophilic attack is sterically hindered at some positions. The most probable sites for substitution are the carbons para to the amino groups. However, the specific outcome of an electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For example, nitration, a common electrophilic aromatic substitution, would likely occur at the position para to one of the amino groups, directed by the strong activating effect of the amines. youtube.comwikipedia.orgyoutube.comyoutube.com

Diazotization and Subsequent Transformations

The aromatic amino groups can be converted to diazonium salts through reaction with nitrous acid. This diazotization reaction opens up a plethora of synthetic possibilities. The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of various functionalities, including halogens, cyano groups, and hydroxyl groups, onto the aromatic ring.

Furthermore, the adjacent amino group can participate in intramolecular cyclization reactions with the newly formed diazonium salt, leading to the formation of fused heterocyclic systems. For instance, intramolecular cyclization could yield benzotriazole (B28993) derivatives, a common structural motif in medicinal chemistry.

Transformations of the Ester Moiety of this compound

The ethyl ester group provides another handle for the chemical modification of the molecule, offering pathways to carboxylic acids, other esters, alcohols, and aldehydes.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of derivatives where a free carboxylic acid is required for subsequent amide bond formation or other carboxylate-based reactions.

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, thereby modifying the steric and electronic properties of the molecule.

Reduction of the Ester Group to Alcohols or Aldehydes

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Careful selection of the reducing agent and reaction conditions is crucial to avoid the reduction of other functional groups present in the molecule. For instance, milder reducing agents can be used to selectively reduce the ester to an aldehyde. These transformations provide access to alcohol and aldehyde derivatives, which can serve as precursors for a variety of other functional groups.

The strategic manipulation of the amino and ester functionalities of this compound has been instrumental in the synthesis of complex heterocyclic structures. For example, this compound has served as a key starting material for the synthesis of novel thieno[3,2-e] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, which are of interest for their potential biological activities. researchgate.netnih.govnih.govresearchgate.netrsc.org The reactivity of the diamino pattern allows for the construction of the triazole ring, while the ester group can be transformed to participate in the pyrimidine (B1678525) ring formation.

Reactions Involving the Methylthio Group in this compound

The sulfur atom of the methylthio group is susceptible to oxidation and can participate in substitution reactions, offering pathways to further functionalize the benzene (B151609) ring.

The methylthio group (-SMe) of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) (-S(O)Me) and sulfone (-S(O)₂Me). This transformation is a common and predictable reaction for thioethers. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), are typically employed for the selective conversion to the sulfoxide. The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the sulfone. nih.gov The electron-donating nature of the amino groups on the aromatic ring can influence the reactivity of the methylthio group, potentially making it more susceptible to oxidation.

Table 1: Expected Products from the Oxidation of this compound

| Starting Material | Reagent(s) | Expected Product |

| This compound | 1 eq. H₂O₂, Acetic Acid or m-CPBA | Ethyl 2,3-diamino-6-(methylsulfinyl)benzoate |

| This compound | Excess H₂O₂ or KMnO₄ | Ethyl 2,3-diamino-6-(methylsulfonyl)benzoate |

The introduction of the sulfoxide and sulfone functionalities significantly alters the electronic properties of the molecule, withdrawing electron density from the aromatic ring and influencing its subsequent reactivity in other transformations.

The methylthio group can potentially be displaced by other nucleophiles, although this is generally a more challenging transformation than substitution on an activated aryl halide. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the replacement of methylthio groups on aromatic heterocycles with alkyl and aryl groups using Grignard reagents. acs.org Such a strategy could plausibly be applied to this compound to introduce a variety of substituents at the 6-position.

Furthermore, under specific conditions, the thioether can be cleaved. For instance, treatment with strong reducing agents or certain Lewis acids might lead to the formation of the corresponding thiol, Ethyl 2,3-diamino-6-mercaptobenzoate.

Cyclization and Annulation Reactions Involving this compound

The vicinal diamino groups on this compound are a key feature that allows for a wide array of cyclization and annulation reactions to form fused heterocyclic systems. These reactions are fundamental in the synthesis of compounds with potential biological and material applications.

The o-phenylenediamine (B120857) moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. By reacting this compound with appropriate bifunctional electrophiles, a range of fused heterocycles can be constructed.

Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) will yield 2-substituted benzimidazoles. nih.govresearchgate.net The reaction with an aldehyde, for example, typically proceeds via the formation of a Schiff base followed by cyclization and subsequent oxidation or rearrangement.

Quinoxalines: Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, will lead to the formation of quinoxalines. thieme-connect.de This condensation reaction is a highly reliable method for constructing the quinoxaline (B1680401) ring system.

Benzodiazepines: The reaction with α,β-unsaturated ketones or other suitable three-carbon synthons can lead to the formation of seven-membered benzodiazepine (B76468) rings. acs.org

The presence of the methylthio and ethyl ester groups on the benzene ring can influence the reactivity and regioselectivity of these cyclization reactions.

While the primary mode of cyclization involves the two amino groups, intramolecular reactions involving one of the amino groups and the ester or methylthio group are also conceivable under specific conditions. For example, under harsh thermal or acidic conditions, intramolecular amidation could potentially occur between an amino group and the ethyl ester, although this would likely require high temperatures and may not be a high-yielding process.

More commonly, intermolecular condensations are employed to build larger molecular frameworks. The diamino functionality can be used to link two molecules together, for instance, by reacting with two equivalents of an acyl chloride or aldehyde, leading to the formation of polymers or macrocycles.

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocyclic System |

| Formic Acid | 4-(Methylthio)-1H-benzoimidazole-7-carboxylic acid ethyl ester |

| Acetic Anhydride (B1165640) | 2-Methyl-4-(methylthio)-1H-benzoimidazole-7-carboxylic acid ethyl ester |

| Glyoxal | 5-(Methylthio)quinoxaline-8-carboxylic acid ethyl ester |

| Benzil | 2,3-Diphenyl-5-(methylthio)quinoxaline-8-carboxylic acid ethyl ester |

Mechanism-Based Studies of Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous systems.

For the formation of benzimidazoles from the reaction with an aldehyde, the proposed mechanism initiates with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring. A final aromatization step, which can occur via oxidation or tautomerization depending on the reaction conditions, yields the stable benzimidazole (B57391) ring. nih.gov

In the case of quinoxaline formation from a 1,2-dicarbonyl compound, the reaction proceeds through a double condensation. The first amino group attacks one of the carbonyls to form an imine, and the second amino group subsequently attacks the remaining carbonyl group, followed by dehydration, to form the dihydropyrazine (B8608421) ring which then aromatizes to the quinoxaline system. thieme-connect.de

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl 2,3 Diamino 6 Methylthio Benzoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of Ethyl 2,3-diamino-6-(methylthio)benzoate would involve a combination of one-dimensional and two-dimensional techniques to assign all proton and carbon signals and to establish the connectivity within the molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C) for Proton and Carbon Environments

The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the two amino groups, the methylthio group, and the ethyl ester group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino and methylthio groups and the electron-withdrawing effect of the ester group. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets, quartets) would reveal the number of neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons attached to the heteroatoms (N, S, O) showing characteristic downfield shifts. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) | Assignment |

| Aromatic-H | 6.0 - 7.5 | C=O |

| NH₂ | 3.5 - 5.5 | Aromatic-C |

| O-CH₂ | 4.0 - 4.5 | O-CH₂ |

| S-CH₃ | 2.0 - 2.5 | S-CH₃ |

| CH₃ | 1.0 - 1.5 | CH₃ |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the substitution pattern of the benzene (B151609) ring, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, between the aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would reveal the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Advanced NMR Methodologies for Conformational Analysis and Dynamic Studies

The presence of the amino and methylthio groups, as well as the ethyl ester, introduces the possibility of conformational flexibility. Advanced NMR techniques could be employed to study these dynamic processes. For instance, variable temperature (VT) NMR studies could reveal information about the rotation around the C-N, C-S, and C-CO₂Et bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of different protons, helping to determine the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

Interpretation of Characteristic Vibrational Modes and Band Assignments

The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.

N-H Stretching: The two amino groups would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the primary amine.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group would be expected in the range of 1700-1730 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylthio groups would be observed just below 3000 cm⁻¹.

C-N and C-S Stretching: The C-N and C-S stretching vibrations would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring.

A hypothetical data table for the expected IR and Raman vibrational frequencies is provided below.

| Hypothetical Vibrational Spectroscopy Data | |

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-S Stretch | 600 - 800 |

Correlating Experimental Vibrational Spectra with Theoretical Calculations

To gain a deeper understanding of the vibrational modes, the experimental IR and Raman spectra would ideally be correlated with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a more detailed and accurate assignment of the observed bands can be achieved. This correlation can also help to confirm the proposed structure and to understand the nature of the vibrational modes in terms of the potential energy distribution (PED).

Surface-Enhanced Raman Scattering (SERS) for Analytical Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov The enhancement factor can be as high as 10⁸, which allows for the detection of even single molecules. nih.gov The technique provides detailed information about the vibrational modes of the analyte, offering insights into its molecular structure and its orientation upon adsorption to the substrate.

The SERS enhancement arises from two primary mechanisms: an electromagnetic effect, which involves the amplification of the local electric field via plasmon excitation on the metal surface, and a chemical effect, related to charge-transfer processes between the molecule and the substrate. nih.gov

For this compound, the SERS spectrum would be expected to reveal significant enhancement of bands associated with the functional groups that interact directly with the metal surface. It is hypothesized that the molecule would adsorb onto a silver or gold surface primarily through the lone pair electrons of the two nitrogen atoms of the diamino groups and potentially the sulfur atom of the methylthio group. This interaction is similar to that observed in other amino-substituted aromatic compounds, such as 2-amino-4-methylbenzothiazole, which shows adsorption via its nitrogen atoms. researchgate.net Consequently, the stretching and bending vibrations of the C-N and C-S bonds, as well as the vibrational modes of the aromatic ring, would likely dominate the SERS spectrum. The appearance of a band corresponding to the Ag-N or Ag-S stretching vibration at low frequencies would provide direct evidence of the adsorption mechanism. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in the formation of a molecular ion (M⁺) and numerous fragment ions. mdpi.com The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (molar mass: 226.30 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 226. The fragmentation pattern can be predicted based on the analysis of similar structures like ethyl p-aminobenzoate. capes.gov.br Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OC₂H₅): Leading to a fragment ion at m/z 181.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty-type rearrangement, resulting in an ion at m/z 198. capes.gov.br

Loss of the ethyl group (•C₂H₅): Producing an ion at m/z 197.

Cleavage of the methylthio group (•SCH₃): Resulting in a fragment at m/z 179.

Subsequent fragmentation of these primary ions would also occur, providing further structural information.

Table 1: Predicted EI-MS Fragmentation for this compound This table is illustrative and based on established fragmentation patterns of similar aromatic esters.

| m/z (predicted) | Proposed Fragment | Formula of Loss | Notes |

|---|---|---|---|

| 226 | [M]⁺ | - | Molecular Ion |

| 198 | [M - C₂H₄]⁺ | C₂H₄ | McLafferty Rearrangement |

| 181 | [M - •OC₂H₅]⁺ | OC₂H₅ | Loss of ethoxy radical |

| 179 | [M - •SCH₃]⁺ | SCH₃ | Loss of methylthio radical |

In contrast to EI-MS, Electrospray Ionization (ESI-MS) is a soft ionization technique that typically imparts little excess energy to the molecule. mdpi.com This method is particularly useful for polar and thermally labile compounds. It generally produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. This makes ESI-MS ideal for the unambiguous determination of molecular weight. mdpi.com

When analyzing this compound using ESI-MS in positive ion mode, the presence of the two basic amino groups would readily facilitate protonation. The expected base peak in the spectrum would correspond to the [M+H]⁺ ion.

Calculated m/z for [C₁₀H₁₄N₂O₂S + H]⁺ = 227.08

This technique provides a clear confirmation of the compound's molecular mass, complementing the structural data obtained from fragmentation methods. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments, as it can distinguish between ions with the same nominal mass but different chemical formulas. capes.gov.br

For this compound, HRMS would be used to confirm the elemental formula of the [M+H]⁺ ion observed in ESI-MS. The theoretically calculated exact mass provides a reference for this confirmation.

Table 2: HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass |

|---|

Confirming that the experimentally measured mass matches this calculated value to within a few parts per million (ppm) provides unequivocal evidence for the compound's chemical formula. capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems.

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands arising from π→π* electronic transitions within the aromatic ring and its substituents. The benzene ring itself, along with the carbonyl group of the ester, the two amino groups, and the methylthio group, form an extended conjugated system.

The amino (-NH₂) and methylthio (-SCH₃) groups act as powerful auxochromes, which are groups that, when attached to a chromophore (the benzene ring), cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity. Studies on other benzoic acid derivatives show distinct absorption maxima related to their specific substitution patterns. researchgate.net It is anticipated that this compound would exhibit complex absorption bands in the 250-400 nm range. The molar extinction coefficient (ε) associated with these bands, which is a measure of the probability of the electronic transition, is expected to be high (ε > 10,000 L mol⁻¹ cm⁻¹), characteristic of allowed π→π* transitions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gold |

| Silver |

| 2-amino-4-methylbenzothiazole |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. This computational technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

For a molecule like this compound, a TD-DFT calculation would typically be performed on a geometry-optimized structure of the molecule in its ground state. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. By analyzing the molecular orbitals involved in the calculated transitions (e.g., HOMO to LUMO), the nature of these transitions, such as π→π* or n→π*, can be assigned. However, without specific published research on this compound, a table of predicted versus experimental absorption maxima cannot be provided.

Single Crystal X-ray Diffraction for Unambiguous Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the crystal lattice.

Crystallization Techniques for this compound

Obtaining a single crystal of sufficient size and quality is the prerequisite for SC-XRD analysis. Common techniques for growing crystals of organic molecules like this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, inducing crystallization at the interface.

Vapor Diffusion: This is similar to solvent diffusion, but the anti-solvent is placed in a sealed outer chamber and its vapor diffuses into the inner chamber containing the compound's solution.

The choice of solvent is critical and is often determined empirically. Solvents such as ethanol (B145695), methanol, acetone, or mixtures including dichloromethane (B109758) or hexane (B92381) would be likely candidates for this compound. Without a published report, the specific conditions used to crystallize this compound remain unknown.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A successful SC-XRD experiment yields a complete set of atomic coordinates for the molecule within the crystal's unit cell. From this data, precise geometric parameters are calculated. Analysis of these parameters confirms the molecular connectivity and reveals details about its conformation. For this compound, this would involve examining the planarity of the benzene ring, the orientation of the ethyl ester and methylthio groups relative to the ring, and the geometry of the two amino groups.

As no crystallographic information file (CIF) or structural report is available for this compound, a table of its specific bond lengths and angles cannot be compiled.

Table 1: Illustrative Table of Selected Bond Lengths for a Benzoate (B1203000) Derivative (Note: This table is for illustrative purposes only and does not represent data for this compound.)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.390 |

| C-O(ester) | C=O | 1.362 |

| C=O(ester) | O | 1.201 |

| C(ring) | S | 1.775 |

| S | C(methyl) | 1.810 |

Table 2: Illustrative Table of Selected Bond Angles for a Benzoate Derivative (Note: This table is for illustrative purposes only and does not represent data for this compound.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(ring) | C(ester) | O | 111.5 |

| C(ester) | O | C(ethyl) | 116.8 |

| C(ring) | S | C(methyl) | 103.2 |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Crystal packing analysis reveals how molecules are arranged in the solid state through various intermolecular forces. For this compound, the presence of two amino groups (-NH2) as hydrogen bond donors and the carbonyl oxygen and amino nitrogens as hydrogen bond acceptors would likely lead to an extensive network of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal structure.

Theoretical and Computational Investigations of Ethyl 2,3 Diamino 6 Methylthio Benzoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

The molecular structure and electronic characteristics of ethyl 2,3-diamino-6-(methylthio)benzoate are primarily investigated using quantum chemical calculations. These computational methods provide deep insights into the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized geometry of molecules. For aromatic compounds and their derivatives, such as substituted aminobenzoates, these methods are crucial for understanding their three-dimensional structure. researchgate.netnih.gov DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data for the geometry and vibrational frequencies of similar compounds. researchgate.netnih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation. The planarity of the benzene (B151609) ring and the spatial orientation of the ethyl ester, amino, and methylthio groups are key structural parameters determined through these calculations. materialsciencejournal.orgdntb.gov.ua

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a high level of theory and can be used to refine the geometries obtained from DFT calculations. researchgate.net These methods are computationally more intensive but can provide a more accurate description of electron correlation effects, which can be important for molecules with multiple functional groups. The choice between DFT and ab initio methods often depends on the desired balance between accuracy and computational cost. researchgate.net

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, generally provide more accurate results but at a higher computational expense. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary to accurately describe the electronic distribution, especially for molecules containing heteroatoms and lone pairs, as is the case with this compound. researchgate.netnih.gov

The evaluation of different DFT functionals is also critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to perform well for a variety of organic molecules. researchgate.netnih.gov However, for specific properties, other functionals might be more appropriate. Comparing the results obtained with different functionals and basis sets against available experimental data for related compounds is a common practice to validate the computational methodology. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and stability of a molecule. researchgate.netmaterialsciencejournal.orgdntb.gov.uaresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the presence of electron-donating amino groups and the methylthio group, along with the electron-withdrawing ethyl ester group, would significantly influence the energies of the frontier orbitals and thus its reactivity profile. researchgate.netmdpi.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 2 to 4 |

Note: The values in this table are illustrative and the actual calculated values for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. materialsciencejournal.orgdntb.gov.uaresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the amino groups, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the amino groups and the aromatic ring might show regions of positive potential, suggesting them as possible sites for nucleophilic interactions. The MEP surface provides a comprehensive picture of the charge distribution and is a valuable guide for predicting the molecule's reactivity towards other chemical species.

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the molecular structure. materialsciencejournal.orgdntb.gov.uamdpi.com For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies in the IR spectrum can be calculated using DFT methods. nih.gov These calculations can help in the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and C-S bonds.

NMR chemical shifts (¹H and ¹³C) can also be predicted computationally. These calculations are highly sensitive to the molecular geometry and electronic environment around the nuclei. Comparing the calculated chemical shifts with the experimental spectrum can confirm the proposed structure and provide detailed information about the electronic structure. mdpi.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to the UV-Vis absorption spectrum. materialsciencejournal.orgdntb.gov.uaresearchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted. This information is directly related to the HOMO-LUMO gap and provides further understanding of the electronic properties of the molecule.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values |

|---|---|---|

| FT-IR | C=O Stretch | ~1700-1730 cm⁻¹ |

| N-H Stretch | ~3300-3500 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 6.0-8.0 ppm |

| Ethyl Group Protons | δ 1.2-1.4 ppm (CH₃), δ 4.1-4.4 ppm (CH₂) | |

| Amino Protons | δ 3.5-5.5 ppm | |

| Methylthio Protons | δ 2.3-2.6 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 165-175 ppm |

| Aromatic Carbons | δ 110-150 ppm |

| UV-Vis | λ_max | ~250-350 nm |

Note: These are typical ranges for similar compounds and the actual predicted values for this compound will be specific to the computational methods employed.

Calculation of Vibrational Frequencies and Intensities.

Theoretical vibrational analysis is a fundamental tool for understanding the molecular structure and bonding of a compound. For this compound, this would typically be performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations as it provides a good balance between accuracy and computational cost. researchgate.netnih.gov

The process involves optimizing the molecular geometry to find the lowest energy structure. Following this, the harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other factors. researchgate.net Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, should it be available. nih.gov

The calculated spectrum would provide insights into the vibrational modes of the molecule. For this compound, key vibrational modes would include:

N-H stretching of the amino groups, typically expected in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring and the ethyl and methyl groups, generally found between 2900-3100 cm⁻¹.

C=O stretching of the ester group, which is a strong absorption typically seen around 1700-1730 cm⁻¹.

C-N stretching vibrations, which are expected in the 1250-1350 cm⁻¹ range for aromatic amines. chemijournal.com

C-S stretching of the methylthio group, which is generally weaker and appears in the 600-800 cm⁻¹ region.

Aromatic C=C stretching modes within the benzene ring, usually observed in the 1400-1600 cm⁻¹ range.

A detailed analysis of the potential energy distribution (PED) would allow for the precise assignment of each calculated vibrational mode to specific atomic motions within the molecule.

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch | 1700 - 1730 |

| Aromatic C=C Stretch | 1580 - 1620 |

| NH₂ Scissoring | 1550 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1100 - 1200 |

| C-S Stretch | 600 - 800 |

Note: This table is illustrative and based on typical frequency ranges for the respective functional groups. Actual values would be obtained from DFT calculations.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts. iu.edu.sa This method has been shown to provide results that correlate well with experimental data for a wide range of organic molecules. researchgate.net

For this compound, the ¹H and ¹³C NMR chemical shifts would be calculated relative to a standard, usually Tetramethylsilane (TMS). The calculations are performed on the optimized geometry of the molecule. It is important to consider that environmental factors, such as the solvent, can influence chemical shifts, and these can be modeled using continuum solvation models.